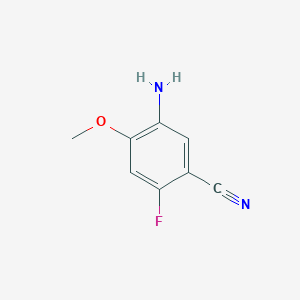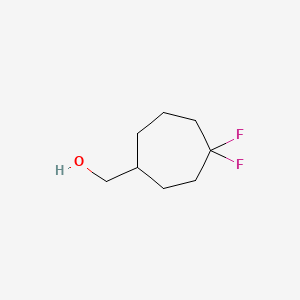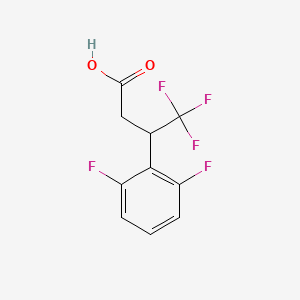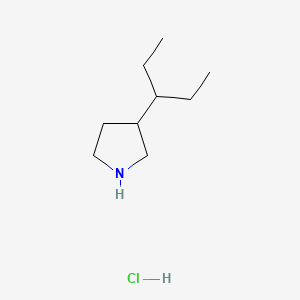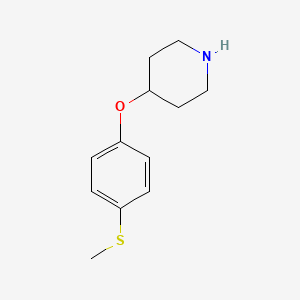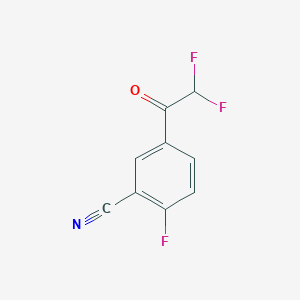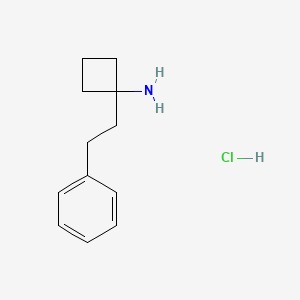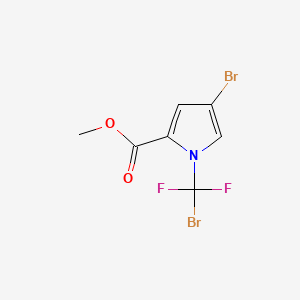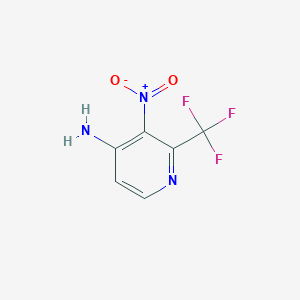
3-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)pyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)pyrrolidin-3-ol is a chemical compound that features a unique structure combining a dihydrobenzofuran moiety with a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)pyrrolidin-3-ol typically involves the following steps:
Formation of the Dihydrobenzofuran Moiety: The dihydrobenzofuran ring can be synthesized through cyclization reactions involving phenolic compounds and appropriate alkylating agents.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the dihydrobenzofuran intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl chains .
Aplicaciones Científicas De Investigación
3-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)pyrrolidin-3-ol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes involved in inflammatory processes, leading to its observed biological effects . Detailed studies on its binding affinity and interaction with these targets are necessary to fully elucidate its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydrobenzofuran: Shares the benzofuran core but lacks the pyrrolidine ring.
Pyrrolidine: Contains the pyrrolidine ring but lacks the benzofuran moiety.
3-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)pyrrolidine: Similar structure but without the hydroxyl group on the pyrrolidine ring.
Uniqueness
3-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)pyrrolidin-3-ol is unique due to the combination of the dihydrobenzofuran and pyrrolidine rings, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H19NO2 |
|---|---|
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
3-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C14H19NO2/c16-14(6-7-15-10-14)5-3-11-1-2-13-12(9-11)4-8-17-13/h1-2,9,15-16H,3-8,10H2 |
Clave InChI |
LTXOMEIRMLMHSP-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C1C=C(C=C2)CCC3(CCNC3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



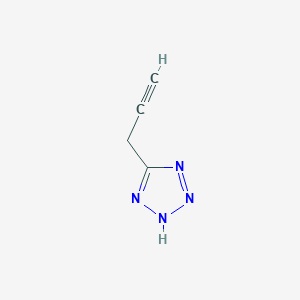
![1-[2-(Azidomethyl)phenyl]methanaminehydrochloride](/img/structure/B13592586.png)
![[2-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B13592588.png)
